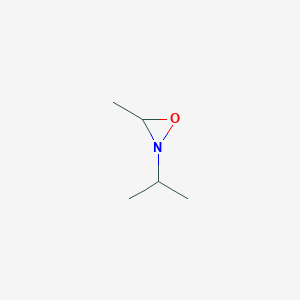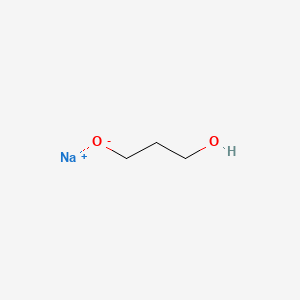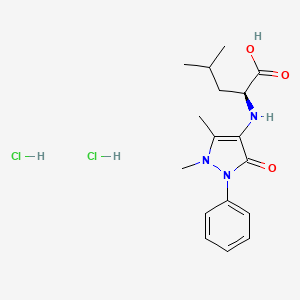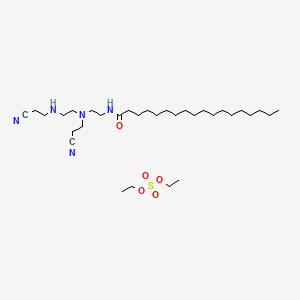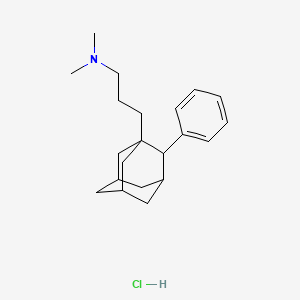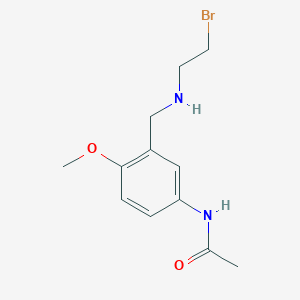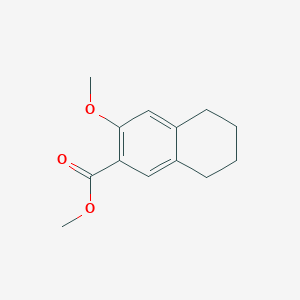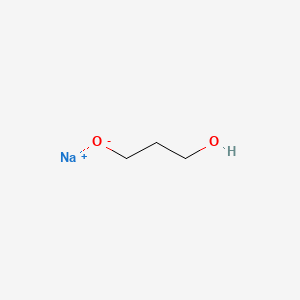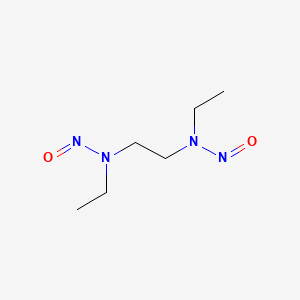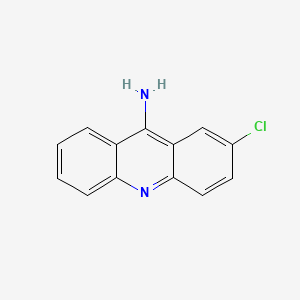
9-Amino-2-chloroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Amino-2-chloroacridine is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The compound this compound is particularly notable for its fluorescence properties and its ability to interact with DNA, making it a valuable tool in scientific research.
Métodos De Preparación
The synthesis of 9-Amino-2-chloroacridine typically involves the Ullmann condensation of 2-chlorobenzoic acid with aniline, followed by cyclization using phosphorus oxychloride (POCl3) . This method is commonly used in laboratory settings to produce the compound in small quantities. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and may include additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
9-Amino-2-chloroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
9-Amino-2-chloroacridine has a wide range of applications in scientific research:
Chemistry: The compound’s fluorescence properties make it useful in fluorescence spectroscopy and other analytical techniques.
Biology: Its ability to intercalate with DNA allows researchers to study DNA interactions and the effects of DNA-binding compounds.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The primary mechanism by which 9-Amino-2-chloroacridine exerts its effects is through DNA intercalation. The planar structure of the acridine ring allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions, which stabilize the compound within the DNA structure.
Comparación Con Compuestos Similares
9-Amino-2-chloroacridine can be compared to other acridine derivatives such as:
Acriflavine: Known for its antibacterial properties and used as a disinfectant.
Proflavine: Another antibacterial agent with a similar structure to acriflavine.
Quinacrine: Used as an antimalarial and for treating giardiasis.
What sets this compound apart is its specific substitution pattern, which imparts unique fluorescence properties and DNA-binding characteristics . These features make it particularly valuable in research applications where precise interaction with DNA is required.
Propiedades
Número CAS |
23250-39-7 |
|---|---|
Fórmula molecular |
C13H9ClN2 |
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
2-chloroacridin-9-amine |
InChI |
InChI=1S/C13H9ClN2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H,(H2,15,16) |
Clave InChI |
LWEBYMLDVJZRKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13754030.png)
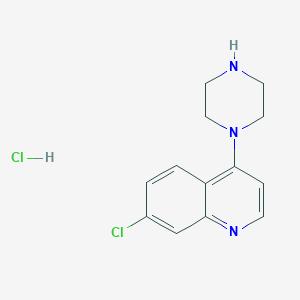
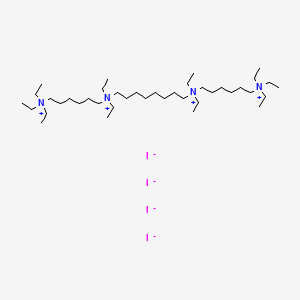
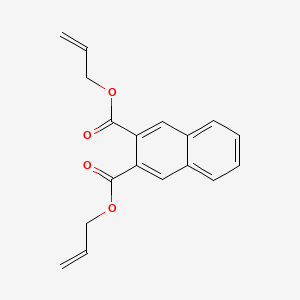
![calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate](/img/structure/B13754054.png)
